N-((5-methylpyridin-2-yl)carbamothioyl)-4-nitrobenzamide
Description
N-((5-methylpyridin-2-yl)carbamothioyl)-4-nitrobenzamide is a thiourea-based benzamide derivative characterized by a 4-nitrobenzamide core linked to a 5-methylpyridin-2-yl group via a carbamothioyl (-NHC(S)NH-) bridge.
Properties
IUPAC Name |
N-[(5-methylpyridin-2-yl)carbamothioyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-9-2-7-12(15-8-9)16-14(22)17-13(19)10-3-5-11(6-4-10)18(20)21/h2-8H,1H3,(H2,15,16,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQXJEWCKYEICA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-methylpyridin-2-yl)carbamothioyl)-4-nitrobenzamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
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Formation of the Carbamothioyl Intermediate: : The reaction begins with the introduction of a carbamothioyl group to the 5-methylpyridine ring. This can be achieved by reacting 5-methylpyridine-2-amine with carbon disulfide and a suitable base, such as potassium hydroxide, to form the corresponding dithiocarbamate. The dithiocarbamate is then treated with an alkylating agent, such as methyl iodide, to yield the carbamothioyl intermediate.
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Coupling with 4-Nitrobenzoyl Chloride: : The carbamothioyl intermediate is then coupled with 4-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to form this compound. The reaction is typically carried out in an organic solvent, such as dichloromethane, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((5-methylpyridin-2-yl)carbamothioyl)-4-nitrobenzamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, to introduce additional functional groups or modify existing ones.
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Reduction: : The nitro group in the compound can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
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Substitution: : The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and heat.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride, ethanol, and room temperature.
Substitution: Ammonia, thiols, alkoxides, organic solvents (e.g., ethanol, dichloromethane), and reflux conditions.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-((5-methylpyridin-2-yl)carbamothioyl)-4-nitrobenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((5-methylpyridin-2-yl)carbamothioyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects, such as apoptosis, cell proliferation, or immune response modulation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of N-(aryl/heteroaryl carbamothioyl)-4-nitrobenzamides. Key structural analogs include:
Substituent Impact :
- Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity and binding to biological targets, as seen in the anticancer activity of L1 and L2 .
- Heteroaryl groups (e.g., pyridine, imidazolidinone) improve solubility and thermal stability. For example, imidazolidinone-containing derivatives exhibit melting points >200°C, ideal for high-temperature applications .
- Alkyl/aryl chains (e.g., phenethyl) influence pharmacokinetics; the 3-chlorophenethyl group in neuroactive analogs facilitates blood-brain barrier penetration .
Physicochemical Properties
Biological Activity
N-((5-methylpyridin-2-yl)carbamothioyl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring, a carbamothioyl group, and a nitrobenzamide moiety. The presence of these functional groups contributes to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Molecular Formula: C14H13N3OS
Molecular Weight: 271.338 g/mol
CAS Number: 431057-13-5
The compound's mechanism of action involves interaction with various biological targets, including enzymes and receptors. It may inhibit enzyme activity by binding to active or allosteric sites, thereby modulating enzymatic functions. Additionally, it can engage with cellular receptors to activate signaling pathways that influence processes such as apoptosis and immune responses.
1. Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various pathogens. The nitro group is crucial for this activity as it can be reduced to form reactive intermediates that bind to DNA, leading to cell death .
2. Anti-inflammatory Activity
The compound has shown potential as an anti-inflammatory agent. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS . The presence of the nitro group enhances its pharmacokinetic properties, making it a promising candidate for treating inflammatory diseases.
3. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. Molecular docking studies revealed that the compound interacts with key proteins involved in cancer progression, suggesting a multi-target mechanism .
Study on Anticancer Activity
In a study published in 2023, researchers synthesized various derivatives of nitrobenzamide compounds and tested their anticancer efficacy against breast cancer cell lines. The results demonstrated that this compound exhibited significant cytotoxicity with an IC50 value lower than many known chemotherapeutics .
Study on Antimicrobial Efficacy
Another study explored the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it was particularly effective against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-((5-methylpyridin-2-yl)carbamothioyl)benzamide | Lacks nitro group | Reduced antimicrobial activity |
| N-((5-methylpyridin-2-yl)carbamothioyl)-4-chlorobenzamide | Contains chloro group | Varies in stability and reactivity |
| N-((5-methylpyridin-2-yl)carbamothioyl)-4-aminobenzamide | Contains amino group | Altered pharmacological properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
